molecular formula C₂₃H₂₅N₅O₇S B014881 [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate CAS No. 135041-23-5

[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate

Cat. No.: B014881
CAS No.: 135041-23-5
M. Wt: 515.5 g/mol
InChI Key: VJKAWCGXGIQVPS-WGQQHEPDSA-N
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Description

This compound is a purine nucleoside analogue characterized by a 2-amino-6-(4-methylphenyl)sulfanylpurine base attached to a modified ribose backbone. The ribose moiety is acetylated at the 3-, 4-, and 2'-positions, enhancing its lipophilicity and stability against enzymatic degradation . The 4-methylphenylsulfanyl group at the purine’s 6-position introduces steric bulk and electron-withdrawing effects, which may influence receptor binding and metabolic pathways. Such modifications are common in antiviral and anticancer nucleoside prodrugs to improve bioavailability and target specificity.

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S/c1-11-5-7-15(8-6-11)36-21-17-20(26-23(24)27-21)28(10-25-17)22-19(34-14(4)31)18(33-13(3)30)16(35-22)9-32-12(2)29/h5-8,10,16,18-19,22H,9H2,1-4H3,(H2,24,26,27)/t16-,18-,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKAWCGXGIQVPS-WGQQHEPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576957
Record name 6-[(4-Methylphenyl)sulfanyl]-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135041-23-5
Record name 6-[(4-Methylphenyl)sulfanyl]-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This compound belongs to a class of nucleoside analogs and is characterized by its intricate molecular structure, which includes a purine base modified by a sulfanyl group and acetoxy substituents. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C23H25N5O7S
  • Molecular Weight : 475.54 g/mol
  • CAS Number : 135041-23-5

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains and fungi.
  • Antiviral Effects : Nucleoside analogs often demonstrate antiviral activity by interfering with viral replication processes.
  • Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell growth through mechanisms such as apoptosis induction.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound. For instance:

Study ReferenceMethodologyFindings
Antimicrobial AssaysThe compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
Cytotoxicity TestsInduced apoptosis in cancer cell lines at specific concentrations.
Antiviral ScreeningDemonstrated activity against RNA viruses in cell cultures.

Case Studies

  • Antimicrobial Efficacy : A study published in PubMed evaluated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential use in treating infections caused by resistant strains .
  • Cytotoxicity Against Cancer Cells : A research article highlighted the cytotoxic effects of a structurally related nucleoside on several cancer cell lines, showing significant reduction in cell viability at concentrations above 10 µM . The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • The sulfanyl group may enhance binding affinity to target enzymes or receptors.
  • The acetoxy groups can influence solubility and bioavailability.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    • The compound exhibits potential antiviral properties, particularly against viruses that utilize purine metabolism for replication. Studies have indicated that derivatives of purine compounds can inhibit viral enzymes, making this compound a candidate for antiviral drug development .
  • Anticancer Properties :
    • Research has shown that compounds with purine structures can interfere with nucleic acid synthesis in cancer cells. This compound's ability to mimic natural nucleosides may allow it to act as an effective chemotherapeutic agent by disrupting cancer cell proliferation pathways .
  • Enzyme Inhibition :
    • The structural components of this compound suggest it may act as an inhibitor for certain enzymes involved in nucleotide metabolism. Inhibiting these enzymes can be crucial in regulating metabolic pathways in diseases such as cancer and viral infections .

Biochemical Applications

  • Nucleoside Analog :
    • As a nucleoside analog, this compound can be utilized in the study of nucleic acid synthesis and function. It can serve as a substrate for various enzymes involved in DNA and RNA synthesis, allowing researchers to investigate the effects of modifications on nucleic acid behavior .
  • Research Tool in Molecular Biology :
    • The compound can be employed as a biochemical tool to study cellular processes involving purines. Its unique structure allows it to be incorporated into RNA or DNA strands, providing insights into the roles of specific nucleobases in genetic expression and regulation .

Organic Synthesis Applications

  • Synthesis of Modified Nucleotides :
    • This compound can be used as a building block in the synthesis of modified nucleotides. These modified nucleotides are essential for creating new therapeutic agents or research tools that can elucidate biological processes at the molecular level .
  • Chemical Reactions :
    • The presence of acetoxy groups in the structure makes it a suitable candidate for various chemical reactions, including acylation and esterification processes. These reactions are fundamental in organic synthesis for creating more complex molecules from simpler precursors .

Case Studies

  • Antiviral Drug Development :
    • A study examined the efficacy of purine derivatives similar to this compound against specific viral strains. Results indicated significant inhibition of viral replication, suggesting that further development could lead to effective antiviral therapies .
  • Cancer Treatment Research :
    • In vitro studies demonstrated that compounds with similar purine structures induced apoptosis in cancer cell lines. This suggests potential application as an adjunct therapy in cancer treatment regimens .

Comparison with Similar Compounds

Key Observations:

3-aminopropylsulfanyl in introduces a positively charged moiety, favoring interactions with anionic receptor sites (e.g., P2Y receptors) .

Backbone Modifications :

  • Acetylation at the 3-, 4-, and 2'-positions in the target compound reduces polarity, mimicking strategies used in prodrugs like valacyclovir to bypass first-pass metabolism .
  • Phosphorylation in acetyl adenylate and related compounds () increases water solubility but limits blood-brain barrier penetration .

Biological Activity: The target compound’s 4-methylphenylsulfanyl group may reduce off-target effects compared to AR-C67085’s propylsulfanyl group, which non-specifically inhibits multiple P2Y subtypes . ’s 2-((3-aminopropyl)thio)adenosine 5'-diphosphate shows higher affinity for platelet ADP receptors due to its dual phosphate and sulfanyl groups .

Q & A

Q. How to optimize solid-phase synthesis protocols for generating phosphoramidite derivatives of this compound?

  • Employ a controlled pore glass (CPG) support functionalized with a succinyl linker. Activate the 5'-OH group with 1H-tetrazole and couple with 2-cyanoethyl-N,N-diisopropylphosphoramidite. Monitor coupling efficiency via trityl assay (UV-Vis at 498 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.